molecular formula C12H13NO B1605671 1-(1H-Indol-3-yl)butan-1-one CAS No. 22582-67-8

1-(1H-Indol-3-yl)butan-1-one

Cat. No.: B1605671
CAS No.: 22582-67-8
M. Wt: 187.24 g/mol
InChI Key: CPSCIKJSJRJTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-3-yl)butan-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .

Mechanism of Action

Target of Action

1-(1H-Indol-3-yl)butan-1-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound’s primary targets could be a wide range of proteins or enzymes involved in these biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that this compound could interact with its targets in a similar manner, leading to changes in their biological activities.

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to have antiviral activity, suggesting that they could affect the viral replication pathway . Similarly, this compound could affect various biochemical pathways, leading to downstream effects such as inhibition of viral replication or other biological processes.

Pharmacokinetics

The compound’s molecular weight, as reported, is 187238 , which is within the optimal range for drug-like molecules, suggesting it could have favorable ADME properties

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that the compound could have various molecular and cellular effects depending on the specific targets and pathways it affects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, some reactions involving indole derivatives have been reported to proceed efficiently under neat conditions This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of indole with butanone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-3-yl)butan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce 1-(1H-Indol-3-yl)butanol .

Scientific Research Applications

1-(1H-Indol-3-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to cell signaling and neurotransmission due to its structural similarity to serotonin.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes

Comparison with Similar Compounds

Uniqueness: 1-(1H-Indol-3-yl)butan-1-one is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1H-indol-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-5-12(14)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSCIKJSJRJTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177106
Record name 1-(1H-Indol-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22582-67-8
Record name 1-(1H-Indol-3-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22582-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indol-3-yl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22582-67-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1H-Indol-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indol-3-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Indol-3-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1H-Indol-3-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
1-(1H-Indol-3-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
1-(1H-Indol-3-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
1-(1H-Indol-3-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
1-(1H-Indol-3-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.